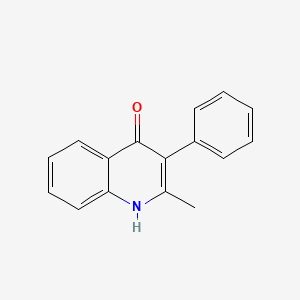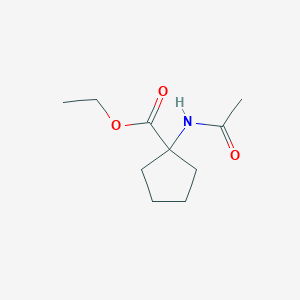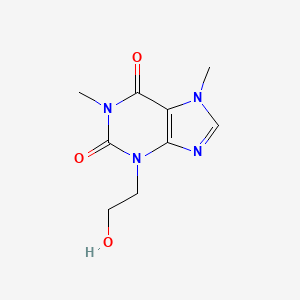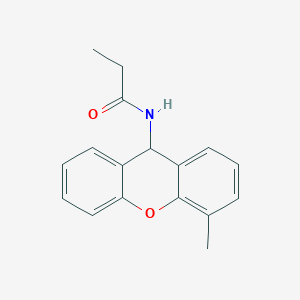
2,5-Bis(3-methylbutyl)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(3-methylbutyl)benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes It features two hydroxyl groups attached to a benzene ring, specifically at the 1 and 4 positions, with two 3-methylbutyl groups attached at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-methylbutyl)benzene-1,4-diol typically involves the alkylation of hydroquinone (benzene-1,4-diol) with 3-methylbutyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the hydroxyl groups, followed by the addition of 3-methylbutyl halides to introduce the alkyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(3-methylbutyl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Halogenated benzene derivatives
Applications De Recherche Scientifique
2,5-Bis(3-methylbutyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Bis(3-methylbutyl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Catechol (benzene-1,2-diol)
- Resorcinol (benzene-1,3-diol)
- Hydroquinone (benzene-1,4-diol)
Uniqueness
2,5-Bis(3-methylbutyl)benzene-1,4-diol is unique due to the presence of the 3-methylbutyl groups, which enhance its lipophilicity and potentially alter its biological activity compared to other dihydroxybenzenes. This structural modification can lead to different physical, chemical, and biological properties, making it a compound of interest for various applications.
Propriétés
Numéro CAS |
729-36-2 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
2,5-bis(3-methylbutyl)benzene-1,4-diol |
InChI |
InChI=1S/C16H26O2/c1-11(2)5-7-13-9-16(18)14(10-15(13)17)8-6-12(3)4/h9-12,17-18H,5-8H2,1-4H3 |
Clé InChI |
IGDBHYIITLTRPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1=CC(=C(C=C1O)CCC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B14002755.png)





![4-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethylamino]-4-oxobutanoic acid](/img/structure/B14002776.png)





![N-[2-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B14002815.png)
